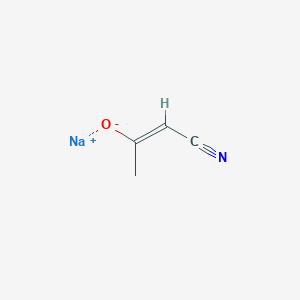
5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields.
Scientific Research Applications
The compound 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes (2).
Agriculture: The compound has also been studied for its potential as a fungicide. Studies have shown that it can inhibit the growth of certain fungi that are harmful to crops (3).
Material Science: The compound has been studied for its potential as a corrosion inhibitor. Studies have shown that it can inhibit the corrosion of certain metals (4).
Mechanism of Action
The mechanism of action of 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine varies depending on the application. In medicinal chemistry, the compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. In agriculture, the compound has been shown to inhibit the growth of certain fungi by interfering with their cell membranes. In material science, the compound has been shown to inhibit the corrosion of certain metals by forming a protective layer on the metal surface.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine vary depending on the application. In medicinal chemistry, the compound has been shown to induce apoptosis in cancer cells. In agriculture, the compound has been shown to inhibit the growth of certain fungi. In material science, the compound has been shown to inhibit the corrosion of certain metals.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine in lab experiments include its potential as an anticancer agent, fungicide, and corrosion inhibitor. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine. These include:
1. Further studies to fully understand the mechanism of action of the compound in different applications.
2. Development of new derivatives of the compound with improved properties.
3. Studies to determine the toxicity of the compound in different applications.
4. Development of new applications for the compound in areas such as energy storage and catalysis.
5. Studies to determine the environmental impact of the compound in different applications.
Conclusion
In conclusion, 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in different applications.
Synthesis Methods
The synthesis of 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine involves the reaction of 2-amino-1,3,4-thiadiazole with 2-bromo-1-(2-hydroxyethyl)benzene and potassium carbonate in dimethylformamide. The product is then treated with thionyl chloride and benzothiazole-2-thiol to yield the final compound (1).
properties
IUPAC Name |
5-(1,3-benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S3/c11-9-13-14-10(17-9)15-5-8-12-6-3-1-2-4-7(6)16-8/h1-4H,5H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMQCPRQTSVUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)


![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)



![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)


![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)

